N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide
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Overview
Description
N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a thiolane ring, a sulfonylhydrazinylidene group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an alkylating agent under basic conditions.
Introduction of the Sulfonylhydrazinylidene Group: This step involves the reaction of the thiolane derivative with 4-methylbenzenesulfonylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride.
Formation of the Benzamide Moiety: The final step involves the acylation of the intermediate with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions and monitor reaction kinetics in real-time .
Chemical Reactions Analysis
Types of Reactions
N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonylhydrazinylidene group can be reduced to the corresponding hydrazine derivative using reducing agents such as sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial and anti-inflammatory agent.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)benzamide: Shares the benzamide moiety but lacks the thiolane and sulfonylhydrazinylidene groups.
N-(3-amino-4-methylphenyl)benzamide: Contains an amino group instead of the sulfonylhydrazinylidene group.
Uniqueness
N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide is unique due to its combination of a thiolane ring and a sulfonylhydrazinylidene group, which imparts distinct chemical and biological properties not found in simpler benzamide derivatives.
Properties
IUPAC Name |
N-[(4E)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolan-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-7-9-15(10-8-13)26(23,24)21-20-17-12-25-11-16(17)19-18(22)14-5-3-2-4-6-14/h2-10,16,21H,11-12H2,1H3,(H,19,22)/b20-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZPPBDIKJQDM-JZJYNLBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CSCC2NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CSCC2NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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